REACTION_CXSMILES
|
[CH3:1][NH2:2].CO.C(OC([NH:12][C:13]1[C:21]2[CH:20]=[CH:19][S:18][C:17]=2[CH:16]=[C:15]([C:22]([O:24]CC)=O)[CH:14]=1)=O)(C)(C)C.FC(F)(F)C(O)=O>>[NH2:12][C:13]1[C:21]2[CH:20]=[CH:19][S:18][C:17]=2[CH:16]=[C:15]([C:22]([NH:2][CH3:1])=[O:24])[CH:14]=1 |f:0.1|
|
Name
|
methylamine methanol
|
Quantity
|
3 mL
|
Type
|
reactant
|
Smiles
|
CN.CO
|
Name
|
ethyl 4-(tert-butoxycarbonylamino)benzo[b]thiophene-6-carboxylate
|
Quantity
|
110 mg
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(=O)NC1=CC(=CC=2SC=CC21)C(=O)OCC
|
Name
|
|
Quantity
|
0.5 mL
|
Type
|
reactant
|
Smiles
|
FC(C(=O)O)(F)F
|
Name
|
resultant residue
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
90 °C
|
Type
|
CUSTOM
|
Details
|
the reaction solution was stirred at 90° C. overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the reaction solution was stirred at room temperature for 15 minutes
|
Duration
|
15 min
|
Type
|
CUSTOM
|
Details
|
Thereafter, the solvent was evaporated under vacuum
|
Type
|
CUSTOM
|
Details
|
the residue was purified by column chromatography on silica gel (developing solvent:hexane-ethyl acetate)
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
NC1=CC(=CC=2SC=CC21)C(=O)NC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |